5,6,7,8-Tetrahydro-1,7-naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine involves various chemical modification and condensation processes. For instance, derivatives were synthesized through the chemical modification of pyridine derivatives and the condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation (Shiozawa et al., 1984). Another method describes a five-step synthesis sequence that significantly improves over previously reported syntheses (Dow & Schneider, 2001). Microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles also provided an efficient synthesis route for these compounds (Zhou, Porco, & Snyder, 2007).
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives can be analyzed through various spectroscopic techniques. For example, the structures of novel CF3-substituted tetrahydro-1,7-naphthyridines were established based on cyclobutene ring-opening followed by heterocyclization (Mailyan et al., 2012).
Chemical Reactions and Properties
These compounds engage in diverse chemical reactions, including facile synthesis via condensation, showcasing their reactivity and potential for generating a wide range of derivatives with varied substitutions (Harling, Harrington, & Thompson, 2001). The reactivity of specific derivatives under different experimental conditions has been explored, revealing pathways to mono- and di-amino-substituted derivatives and unexpected rearrangements (Sirakanyan et al., 2014).
Physical Properties Analysis
The physical properties, such as phase transition temperatures and crystallization behaviors of substituted derivatives, provide insights into their stability and suitability for various applications (Wang et al., 2012).
Chemical Properties Analysis
The chemical properties, including electron affinities and ionization potentials, suggest these compounds' roles as potential materials for electron-transport and hole-injecting/hole-transport in various electronic applications. Their blue fluorescence emission in solution and solid state underlines their potential as blue-emitting materials for OLEDs (Wang et al., 2012).
Scientific Research Applications
Synthesis Improvement : 5,6,7,8-Tetrahydro-1,7-naphthyridine has been synthesized via improved methods. An improved synthesis approach offers a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine core structure, suggesting potential applications in drug development (Dow & Schneider, 2001).
Chemical Properties and Derivatives : Research has explored the reduction of naphthyridines, including 5,6,7,8-tetrahydro-1,7-naphthyridine, revealing their chemical properties and derivatives. This is important for understanding its potential applications in various chemical reactions (Armarego, 1967).
Pharmacological Potential : Some studies indicate the potential of 5,6,7,8-Tetrahydro-1,7-naphthyridine derivatives as pharmacological agents. For example, certain derivatives have been evaluated as inhibitors of acetylcholinesterase, an enzyme relevant in Alzheimer's disease (Vanlaer et al., 2009).
Antituberculosis Activity : A library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds identified lead compounds with antituberculosis activity, highlighting its potential in drug discovery (Zhou et al., 2008).
Osteoporosis Treatment : Research has identified potent and selective antagonists of the αvβ3 receptor based on the 5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl structure, showing promise in the treatment of osteoporosis (Coleman et al., 2004).
Asymmetric Synthesis : The asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine has been developed, a process crucial for producing specific stereoisomers of potential therapeutic importance (Tsuruoka et al., 2020).
properties
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQJSMFCZYZSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463357 | |
Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,7-naphthyridine | |
CAS RN |
13623-85-3 | |
Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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